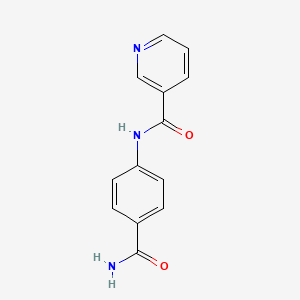

N-(4-carbamoylphenyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-carbamoylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a pyridine ring substituted at the 3-position with a carboxamide group and a phenyl ring substituted at the 4-position with a carbamoyl group

Mechanism of Action

Target of Action

N-(4-carbamoylphenyl)pyridine-3-carboxamide, also known as N-[4-(aminocarbonyl)phenyl]nicotinamide, has been identified as a promising hit against Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) .

Mode of Action

The compound inhibits M. tuberculosis growth in liquid cultures in a bacteriostatic manner . Mechanistic studies revealed that this compound is a prodrug and that its anti-mycobacterial activity requires AmiC-dependent hydrolysis . It further inhibits M. tuberculosis growth in macrophages by inducing autophagy .

Biochemical Pathways

The compound plays a pivotal role in NAD+ synthesis , notably contributing to redox reactions and energy production in cutaneous cells . Through diversified biochemical mechanisms, it is also known to influence human DNA repair and cellular stress responses .

Pharmacokinetics

It is known that the compound is a prodrug, which means it undergoes metabolic transformations in the body to become an active drug . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

In macrophages, the compound was found to be as active as isoniazid, inhibiting M. tuberculosis growth in a bactericidal manner . It also inhibits M. tuberculosis growth in macrophages by inducing autophagy .

Action Environment

It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis , suggesting that the presence and activity of this enzyme in the environment could influence the compound’s efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

N-(4-carbamoylphenyl)pyridine-3-carboxamide has been studied for its potential use against SARS-CoV-2 . The compound interacts with the SARS-coronavirus-2 main protease, which is essential for viral transcription and replication . The inhibitory potential of this compound against this main protease has been investigated using molecular docking, molecular dynamics simulation, and free binding energy calculations .

Cellular Effects

In terms of cellular effects, this compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to affect extracellular adenine nucleotide metabolism and the intracellular energy status in endothelial cells, shifting catabolite patterns toward the accumulation of extracellular inosine . This leads to increased permeability of lung endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the main protease of SARS-coronavirus-2 . The compound has been found to have the highest negative binding affinity among all standard drugs tested, indicating a strong inhibitory potential .

Temporal Effects in Laboratory Settings

It is known that the compound is rapidly phosphorylated by liver homogenate, with significant rates also reported in heart and kidneys’ homogenates .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it is known that administration of the compound in vivo results in accumulation of its monophosphate form in the liver, heart, skeletal muscle, and lung .

Metabolic Pathways

This compound is involved in the metabolism of nicotinamide, a form of vitamin B3 . It is an oxidized nicotinamide metabolite that has a carbonyl group at the fourth carbon of the nicotinamide ring .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by physiological factors such as flow distribution or specific transport mechanisms .

Subcellular Localization

It is known that not only erythrocytes but also other cell types are capable of phosphorylating the compound to form its monophosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-aminobenzamide with pyridine-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or carbamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or carbamates.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

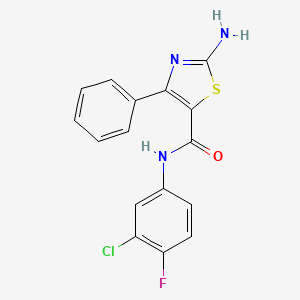

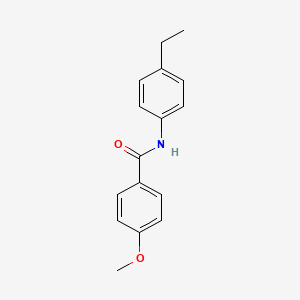

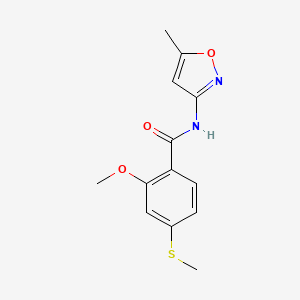

Comparison with Similar Compounds

N-(4-carbamoylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

N-(3-bromophenyl)pyridine-3-carboxamide: This compound features a bromine atom instead of a carbamoyl group, which can significantly alter its chemical properties and biological activity.

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has two pyridine rings and additional carboxamide groups, making it a more complex molecule with potentially different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-12(17)9-3-5-11(6-4-9)16-13(18)10-2-1-7-15-8-10/h1-8H,(H2,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDJVSAYGVZVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[1-(2,3-dimethoxybenzyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5583380.png)

![2-(4-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5583406.png)

![3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5583421.png)

![methyl [1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]acetate](/img/structure/B5583422.png)

![2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5583427.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5583448.png)

![N-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5583460.png)

![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5583469.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5583482.png)